

An In-depth Technical Guide on the Thermodynamic Properties of **cis-2-Methylcyclohexanol**

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **cis-2-Methylcyclohexanol**

Cat. No.: **B1584281**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

cis-2-Methylcyclohexanol (CAS No: 7443-70-1) is a cyclic alcohol that, along with its trans isomer, serves as a valuable model compound in stereochemical and thermodynamic studies. [1] Its distinct spatial arrangement, with the methyl and hydroxyl groups on the same side of the cyclohexane ring, governs its physical and chemical properties, influencing its reactivity and intermolecular interactions. A thorough understanding of its thermodynamic properties is crucial for applications in chemical synthesis, reaction mechanism elucidation, and as a reference in computational chemistry. This guide provides a consolidated overview of the core thermodynamic and physical properties of **cis-2-Methylcyclohexanol**, details the experimental protocols used for their determination, and illustrates the fundamental relationships between these properties.

Physical and Thermodynamic Properties

The thermodynamic and physical properties of **cis-2-Methylcyclohexanol** have been determined through various experimental techniques. The following tables summarize the key quantitative data available for the cis isomer.

Table 1: Basic Physical Properties

Property	Value	Units	Reference(s)
Molecular Formula	C ₇ H ₁₄ O	-	[1] [2]
Molecular Weight	114.19	g/mol	[1] [2]
Melting Point	6 - 8	°C	[2] [3]
Boiling Point	165	°C	[2] [3] [4]
Density	0.936	g/mL at 25°C	[2] [3]
Refractive Index	1.465	n _{20/D}	[2]

Table 2: Enthalpy Data for Liquid Phase at Standard Conditions (298.15 K)

The enthalpy of combustion is a critical parameter determined experimentally, from which the enthalpy of formation can be derived.

Property	Value	Units	Method	Reference(s)
Enthalpy of Combustion (ΔcH°liquid)	-4393.0 ± 2.7	kJ/mol	Combustion Calorimetry	Vilcu and Perisanu, 1979
-4360.6 ± 1.9	kJ/mol	Combustion Calorimetry	Eliel and Haber, 1958	
-4359.7 ± 1.9	kJ/mol	Combustion Calorimetry	Skita and Faust, 1931	
Enthalpy of Formation (ΔfH°liquid)	-362.5 ± 1.9	kJ/mol	Combustion Calorimetry	Vilcu and Perisanu, 1979
-395.7	kJ/mol	Combustion Calorimetry	Skita and Faust, 1931	

Note: The NIST Chemistry WebBook provides multiple values from different studies.

Discrepancies may arise from variations in experimental conditions and purity of samples.

Experimental Protocols

The determination of thermodynamic properties, particularly the enthalpy of combustion, relies on precise calorimetric methods. The primary technique used for organic liquids like **cis-2-Methylcyclohexanol** is oxygen bomb calorimetry.

Determination of Enthalpy of Combustion via Oxygen Bomb Calorimetry

Oxygen bomb calorimetry is the standard method for measuring the heat of combustion of solid and liquid samples.^{[5][6][7]} The process involves combusting a known mass of the sample in a constant-volume container (the "bomb") filled with excess pure oxygen. The heat evolved is absorbed by a surrounding water bath, and the resulting temperature change is measured.

Methodology:

- Sample Preparation: A precise mass of liquid **cis-2-Methylcyclohexanol** is weighed. For volatile liquids, this is often done by sealing the sample in a capsule of known, low combustion energy to prevent evaporation before ignition.^{[8][9]}
- Bomb Assembly: The sample (or capsule) is placed in a crucible inside the stainless-steel bomb. A fusible ignition wire (e.g., nickel-chromium or iron) is positioned to be in contact with the sample.^{[8][10]} A small, known amount of water (typically 1 mL) is added to the bomb to ensure that all water formed during combustion is in the liquid state.
- Pressurization: The bomb is sealed and then filled with high-purity oxygen to a pressure of approximately 25-30 atm.^[10] This ensures complete and rapid combustion. The pressurized bomb is checked for leaks.
- Calorimeter Setup: The bomb is submerged in a known quantity of water in an insulated container (a Dewar or vacuum jacket). A stirrer ensures uniform temperature distribution in the water, and a high-precision thermometer (often a thermistor or platinum resistance thermometer) is used to monitor the temperature.^{[10][11]}

- Combustion and Data Acquisition: The initial temperature of the water is recorded at regular intervals to establish a baseline. The sample is then ignited by passing an electric current through the fuse wire.[11] The temperature of the water is recorded at frequent intervals as it rises to a maximum and then slowly cools.
- Calculation: The total heat released (q) is calculated from the corrected temperature rise (ΔT) and the heat capacity of the calorimeter system (C_{cal}). C_{cal} is determined separately by combusting a standard substance with a precisely known heat of combustion, such as benzoic acid.[5][12]
 - The change in internal energy (ΔU) is calculated from the heat released.
 - The standard enthalpy of combustion (ΔH) is then calculated from ΔU using the relationship $\Delta H = \Delta U + \Delta nRT$, where Δn is the change in the number of moles of gas in the combustion reaction.[5]

Logical and Experimental Workflows

Visualizing the relationships between thermodynamic quantities and the experimental process can aid in understanding.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. cis-2-Methylcyclohexanol | C7H14O | CID 24006 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cis-2-Methylcyclohexanol 98 7443-70-1 [sigmaaldrich.com]
- 3. CIS-2-METHYLCYCLOHEXANOL | 7443-70-1 [chemicalbook.com]
- 4. cis-2-Methylcyclohexanol | 7443-70-1 | TCI AMERICA [tcichemicals.com]
- 5. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties [scirp.org]

- 6. Experimental Enthalpies of Combustion of Organic Materials and The Correlation with Total Number of Bonds, Their Molecular Surface and Volume Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. stacks.cdc.gov [stacks.cdc.gov]
- 8. Bomb Calorimetry – Analytical chemistry [ebooks.inflibnet.ac.in]
- 9. researchgate.net [researchgate.net]
- 10. personal.utdallas.edu [personal.utdallas.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. Exploring the Science of Heat: Understanding Combustion Through Bomb Calorimetry - Aimil Corporate Blog [aimil.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on the Thermodynamic Properties of cis-2-Methylcyclohexanol]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1584281#cis-2-methylcyclohexanol-thermodynamic-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

